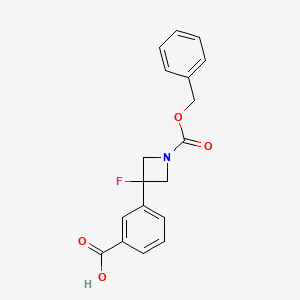
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring via a benzyloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoroazetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a fluoro-substituted amine, under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The fluoroazetidine intermediate is then reacted with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl protecting group.
Coupling with Benzoic Acid: Finally, the protected fluoroazetidine is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The fluoroazetidine ring can be reduced under specific conditions to yield different azetidine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Various azetidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluoroazetidine ring and benzyloxycarbonyl group can influence the compound’s binding affinity and specificity, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-((Benzyloxy)carbonyl)-3-chloroazetidin-3-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(1-((Benzyloxy)carbonyl)-3-methylazetidin-3-yl)benzoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluoroazetidine ring in 3-(1-((Benzyloxy)carbonyl)-3-fluoroazetidin-3-yl)benzoic acid imparts unique chemical and biological properties, such as increased stability and specific interactions with molecular targets, which may not be observed in its analogs with different substituents.
Eigenschaften
Molekularformel |
C18H16FNO4 |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
3-(3-fluoro-1-phenylmethoxycarbonylazetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C18H16FNO4/c19-18(15-8-4-7-14(9-15)16(21)22)11-20(12-18)17(23)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,21,22) |
InChI-Schlüssel |
PVHUDCXTCBDQRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC(=C3)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




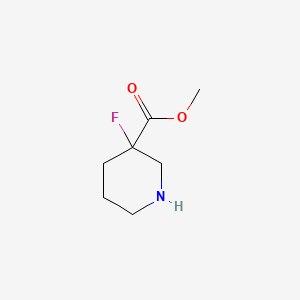
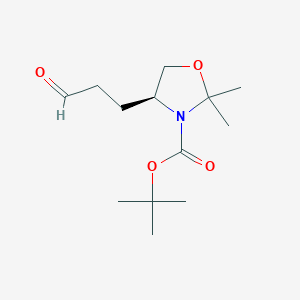

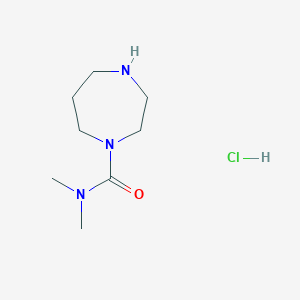
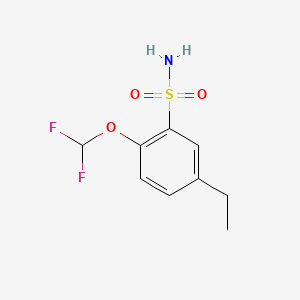
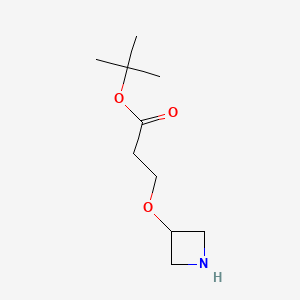
![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)
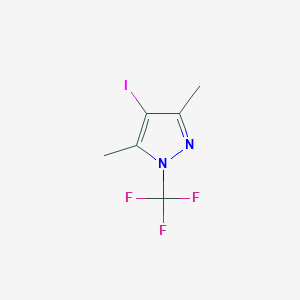
![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)
![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
